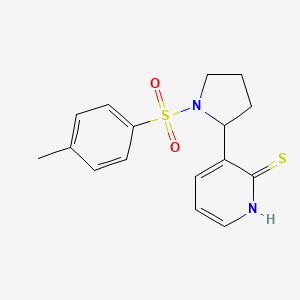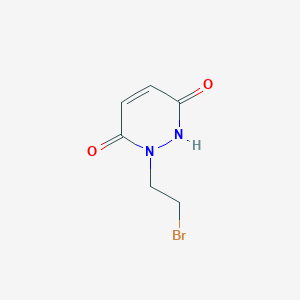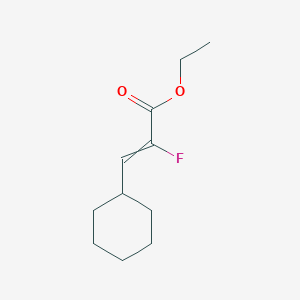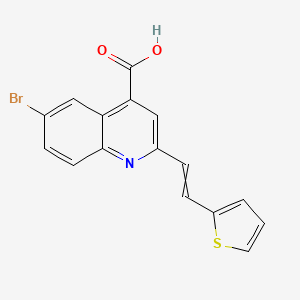
(2-Fluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated by the 2-fluoroethyl group .
Industrial Production Methods
In industrial settings, this compound can be produced using similar Friedel-Crafts alkylation methods, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include 2-fluoroethyl alcohol or 2-fluoroethyl carboxylic acid.
Reduction: The major product is ethylbenzene.
Applications De Recherche Scientifique
(2-Fluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoroethyl)benzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the fluoro group is displaced by a nucleophile, leading to the formation of a new chemical bond. The presence of the fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorobenzene: A benzene ring with a single fluoro substituent.
Ethylbenzene: A benzene ring with an ethyl substituent.
Chloroethylbenzene: A benzene ring with a 2-chloroethyl substituent.
Uniqueness
(2-Fluoroethyl)benzene is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
50561-93-8 |
|---|---|
Formule moléculaire |
C8H9F |
Poids moléculaire |
124.15 g/mol |
Nom IUPAC |
2-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
VEEYKGRLIXCNCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)


![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)

![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)






![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)

